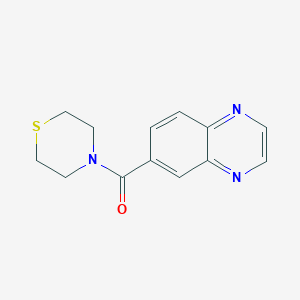
Quinoxalin-6-yl(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxalin-6-yl(thiomorpholino)methanone is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics . The unique structure of this compound, which includes a quinoxaline moiety and a thiomorpholine group, makes it an interesting subject for scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl(thiomorpholino)methanone typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative under specific reaction conditions. One common method involves the use of a quinoxaline-6-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: Quinoxalin-6-yl(thiomorpholino)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoxaline-6-yl(thiomorpholino)methanone oxides.
Reduction: Reduced quinoxaline-6-yl(thiomorpholino)methanone derivatives.
Substitution: Various substituted quinoxaline-6-yl derivatives depending on the nucleophile used.
科学研究应用
Quinoxalin-6-yl(thiomorpholino)methanone has a wide range of scientific research applications, including:
作用机制
The mechanism of action of quinoxalin-6-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can modulate various cellular processes, leading to its observed biological effects .
相似化合物的比较
Quinoxalin-6-yl(thiomorpholino)methanone can be compared with other similar compounds, such as:
Quinoxalin-6-yl(phenyl)methanone: Similar structure but with a phenyl group instead of a thiomorpholine group.
Quinoxalin-6-yl(pyridine)methanone: Contains a pyridine group, leading to variations in its chemical reactivity and biological activity.
Quinoxalin-6-yl(morpholino)methanone: Similar to this compound but with a morpholine group, which affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the quinoxaline and thiomorpholine moieties, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
quinoxalin-6-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVERQWZDQLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
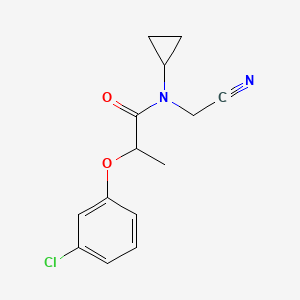
![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)

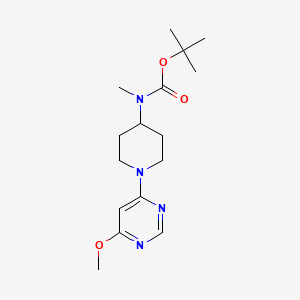
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

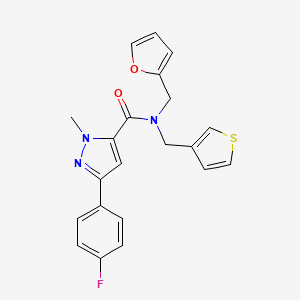
![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)
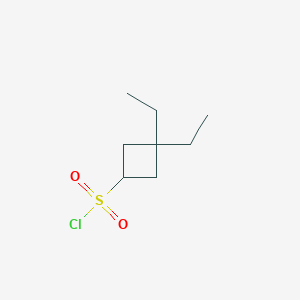
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
